4-Dodecylbenzenesulfonyl azide

Process Safety Diazo Transfer Explosive Hazard

4-Dodecylbenzenesulfonyl azide (p-DBSA, CAS 79791-38-1) is a long-chain alkyl-substituted benzenesulfonyl azide primarily employed as a diazo-transfer reagent in organic synthesis. Commercially available as a 'soft type' mixture of isomers with typical purity ≥95%, it exists as a viscous pale yellow to brown liquid (density: 1.051 g/mL at 25°C) that is insoluble in water but soluble in pentane, acetone, and most organic solvents.

Molecular Formula C18H29N3O2S
Molecular Weight 351.5 g/mol
Cat. No. B1366715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dodecylbenzenesulfonyl azide
Molecular FormulaC18H29N3O2S
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
InChIInChI=1S/C18H29N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)24(22,23)21-20-19/h13-16H,2-12H2,1H3
InChIKeyDYEGEQTYEIHCSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dodecylbenzenesulfonyl azide (CAS 79791-38-1) – Key Properties and Procurement Context


4-Dodecylbenzenesulfonyl azide (p-DBSA, CAS 79791-38-1) is a long-chain alkyl-substituted benzenesulfonyl azide primarily employed as a diazo-transfer reagent in organic synthesis [1]. Commercially available as a 'soft type' mixture of isomers with typical purity ≥95%, it exists as a viscous pale yellow to brown liquid (density: 1.051 g/mL at 25°C) that is insoluble in water but soluble in pentane, acetone, and most organic solvents . Its molecular formula is C18H29N3O2S (MW 351.51 g/mol) [2].

Why Substituting 4-Dodecylbenzenesulfonyl azide with Generic Sulfonyl Azides Compromises Safety and Efficiency


Although sulfonyl azides share a common functional group, 4-dodecylbenzenesulfonyl azide is not interchangeable with shorter-chain analogs such as tosyl azide (p-toluenesulfonyl azide) or benzenesulfonyl azide. The extended C12 alkyl chain fundamentally alters the compound's safety profile, solubility, and compatibility with biphasic or phase-transfer reaction conditions. Generic substitution risks introducing shock-sensitive, explosive reagents [1] or reagents that are insoluble in the low-polarity solvents required for many diazo-transfer protocols [2]. The following quantitative evidence demonstrates where 4-dodecylbenzenesulfonyl azide provides verifiable, decision-relevant differentiation.

Quantitative Differentiation of 4-Dodecylbenzenesulfonyl azide Against In-Class Comparators


Shock Sensitivity and Explosivity: 4-Dodecylbenzenesulfonyl azide vs. Tosyl Azide

4-Dodecylbenzenesulfonyl azide exhibits no shock sensitivity at the highest test levels, whereas tosyl azide (p-toluenesulfonyl azide) has been documented to possess explosive power and shock sensitivity comparable to TNT [1]. This safety advantage is explicitly recognized in the patent literature and authoritative reference works [2].

Process Safety Diazo Transfer Explosive Hazard

Reaction Yield in Diazo Transfer: Quantified Efficiency of 4-Dodecylbenzenesulfonyl azide

In the OrgSyn preparation of 4-dodecylbenzenesulfonyl azides, the reaction yield is reported as 95% after correction for assay [1]. The patent literature further indicates that this reagent compares favorably in reaction efficiency with conventionally known diazo transfer reagents while offering superior safety [2].

Synthetic Methodology Diazo Transfer Reaction Optimization

Solubility Profile: Compatibility with Non-Polar Solvents vs. Shorter-Chain Analogs

4-Dodecylbenzenesulfonyl azide is soluble in pentane, acetone, and most organic solvents [1], but insoluble in water . The C12 alkyl chain confers enhanced solubility in non-polar media compared to shorter-chain sulfonyl azides (e.g., tosyl azide, benzenesulfonyl azide), which is advantageous for biphasic diazo-transfer reactions and extractions [2].

Reagent Solubility Phase-Transfer Catalysis Formulation

Specificity in PET Tracer Synthesis: 4-Dodecylbenzenesulfonyl azide as a Key Reagent for mGluR1 Ligands

4-Dodecylbenzenesulfonyl azide is explicitly specified as a reactant for the synthesis of positron emission tomography (PET) ligands targeting metabotropic glutamate receptor type 1 (mGluR1) [1]. The compound's long alkyl chain contributes to the lipophilicity required for blood-brain barrier penetration of the resulting PET tracers. Generic substitution with a shorter-chain sulfonyl azide would alter the physicochemical properties of the final tracer, potentially invalidating imaging studies.

PET Imaging Radiochemistry mGluR1 Antagonist

High-Value Application Scenarios for 4-Dodecylbenzenesulfonyl azide


Scale-Up of Diazo Transfer Reactions Requiring Non-Explosive Reagents

Industrial and academic labs scaling diazo-transfer reactions beyond gram quantities must prioritize safety. 4-Dodecylbenzenesulfonyl azide provides the necessary diazo-transfer efficiency (95% yield) without the explosive hazard associated with tosyl azide [1]. This combination of high yield and process safety makes it the reagent of choice for pilot-plant and large-scale laboratory syntheses.

Synthesis of Lipophilic Intermediates for CNS-Penetrant PET Tracers

The long C12 alkyl chain is integral to the synthesis of PET ligands targeting CNS receptors such as mGluR1 [1]. Researchers developing novel PET tracers requiring lipophilic intermediates should procure 4-dodecylbenzenesulfonyl azide to ensure consistency with published synthetic routes and to maintain the critical physicochemical properties of the final imaging agent.

Biphasic and Phase-Transfer Catalyzed Azidations

The solubility of 4-dodecylbenzenesulfonyl azide in pentane and hexane makes it uniquely suited for biphasic (water/organic) phase-transfer catalysis protocols [1]. Its water insolubility and organic solubility enable clean phase separation during work-up, streamlining purification and improving product purity in multi-step syntheses.

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